molecular formula C17H20N2O2 B2561150 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione CAS No. 862813-95-4

1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No.: B2561150
CAS No.: 862813-95-4
M. Wt: 284.359
InChI Key: LJCMPIFZXUHUMP-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a synthetic diketone derivative featuring a dimethyl-substituted indole core and a piperidine moiety. Its molecular formula is C₂₁H₂₀N₂O₂, with a molecular weight of 332.4 g/mol (CAS: 862831-31-0) .

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-15(13-8-4-5-9-14(13)18(12)2)16(20)17(21)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCMPIFZXUHUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as 2-methyl aniline, the indole core can be synthesized through a Fischer indole synthesis.

    Substitution with Piperidine: The indole derivative can then be reacted with a piperidine derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent like DMF (dimethylformamide).

    Formation of the Ethane-1,2-dione Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the indole ring.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated indole derivatives or substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

PF-03382792 has been investigated for its potential anticancer properties. Studies have shown that compounds with indole structures can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, derivatives of indole have been reported to inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death in cancer cells .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Research indicates that indole derivatives can influence serotonin receptors, which play a crucial role in mood regulation. Clinical trials are ongoing to evaluate the efficacy and safety of PF-03382792 in managing these conditions .

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to PF-03382792 have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies suggest that PF-03382792 may possess antimicrobial properties. The indole structure is known for its bioactivity against various pathogens, including bacteria and fungi. Further exploration into its mechanism of action could reveal new therapeutic avenues for infectious diseases .

Case Studies

StudyObjectiveFindings
Clinical Trial NCT01045863Evaluate safety and tolerabilityThe compound was well-tolerated in healthy volunteers with manageable side effects .
Anticancer ResearchAssess cytotoxicity against cancer cell linesSignificant inhibition of cell growth observed in multiple cancer types; potential for further development as an anticancer agent .
Neurological StudyInvestigate effects on serotonin receptorsPositive modulation of serotonin pathways noted; implications for treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets might include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Solubility/Stability Notes
1-(1,2-Dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (Target) C₂₁H₂₀N₂O₂ 332.4 1,2-Dimethylindole, piperidine 1.6 µg/mL (pH 7.4)
1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione C₁₆H₁₈N₂O₂ 270.33 3-Methylpiperidine Higher solubility (predicted)
1-(2-Phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione C₂₀H₁₈N₂O₂ 318.37 Pyrrolidine (5-membered ring) Enhanced rigidity
1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione C₂₃H₂₃N₃O₅ 421.45 Benzoylpiperazine, 4,7-dimethoxyindole Improved solubility (methoxy groups)

Key Observations :

Steric and Electronic Effects: The target compound’s 1,2-dimethylindole group increases steric hindrance compared to unsubstituted indole derivatives (e.g., 1-(1H-indol-3-yl)-2-(p-tolyl)ethane-1,2-dione, 3b ). This may reduce reactivity in nucleophilic reactions but enhance binding specificity in biological systems.

Solubility Trends :

  • Polar substituents (e.g., 4-methoxyphenyl in 3c ) improve aqueous solubility compared to hydrophobic groups like dimethylindole or benzoylpiperazine .

Synthetic Pathways: Similar compounds (e.g., 1-(2’-amino-5’-substituted phenyl)-2-(piperidin-1-yl)ethane-1,2-diones) are synthesized via piperidinolysis of isatin derivatives, involving nucleophilic attack at C-2 and ring-opening . The target compound likely requires tailored protection strategies for the dimethylindole group during synthesis.

Crystallographic and Spectroscopic Data

  • NMR Shifts : The target compound’s indole protons are expected to resonate near δ 7.2–8.2 ppm (cf. 3b: δ 7.28–8.23 ), while the piperidine methyl groups may appear at δ 1.0–2.5 ppm.

Biological Activity

1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole core and a piperidine ring, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, with a molecular weight of approximately 302.38 g/mol. The compound features a diketone structure that is crucial for its biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including receptors and enzymes. The indole moiety is known for its role in neurotransmission and modulation of various signaling pathways, while the piperidine ring may enhance binding affinity and selectivity:

  • Receptor Interaction : The indole core can interact with serotonin receptors and other neurotransmitter systems.
  • Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor, impacting metabolic pathways relevant to disease processes.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Anticancer Activity : Studies have shown that indole derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
  • Neurotransmission Modulation : Given the presence of the indole structure, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Anticancer Study A derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing enhanced apoptosis compared to standard treatments .
Molecular Docking Analysis Docking studies indicated strong binding affinity to target enzymes involved in cancer metabolism .
Enzyme Inhibition Related compounds have been shown to inhibit specific enzymes linked to inflammatory responses .

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other indole derivatives:

CompoundStructureNotable Activity
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dioneSimilar indole coreAntidepressant effects
1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dioneDifferent phenyl substitutionAnticancer properties

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-oxidation.
  • Monitor progress using TLC or HPLC with UV detection at λ ≈ 254 nm (indole absorption band).

Advanced: How can computational chemistry aid in predicting the reactivity of the ethane-1,2-dione moiety in this compound?

Methodological Answer :
Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • HOMO Analysis : The indole ring’s electron-rich regions (C3 position) may participate in charge-transfer interactions, as seen in similar indole-piperidine hybrids .
  • Transition State Modeling : Simulate nucleophilic attack on the dione carbonyl groups using software like Gaussian or ORCA. (NIST data) provides reference molecular geometries for validation .

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders ( notes respiratory irritation risks for piperidine derivatives) .
  • PPE : Nitrile gloves and goggles are mandatory; reports skin/eye irritation potential for related diones .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, as diones may decompose under acidic conditions ( emphasizes lab safety compliance) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving sensitive indole intermediates?

Q. Methodological Answer :

Protection/Deprotection : Temporarily protect the indole NH group using Boc anhydride to prevent unwanted alkylation ( uses benzyl groups for stabilization) .

Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TSA, ZnCl₂) for dione formation. achieved >80% yield using p-TSA in acetonitrile .

In Situ Monitoring : Use ReactIR to track carbonyl intermediate formation and adjust reagent stoichiometry dynamically.

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS; notes sulfanyl group susceptibility to oxidation .
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic breakdown. Piperidine rings often undergo CYP450-mediated oxidation ( highlights hepatotoxicity risks) .

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